N-(3-chloro-4-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a structurally complex molecule featuring a pyrimido[5,4-b]indole core substituted with a 3-methyl-1,2,4-oxadiazole moiety and an acetamide-linked 3-chloro-4-methylphenyl group. The 1,2,4-oxadiazole ring, a heterocycle known for metabolic stability and hydrogen-bonding capacity, is appended via a methylene bridge at position 3 of the pyrimidoindole core . The acetamide side chain at position 5 connects to a 3-chloro-4-methylphenyl group, a substitution pattern that may enhance lipophilicity and influence target binding .
This compound belongs to a broader class of pyrimidoindole derivatives, which are studied for their anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O3/c1-13-4-7-19-17(8-13)22-23(24(33)30(12-26-22)11-21-27-15(3)29-34-21)31(19)10-20(32)28-16-6-5-14(2)18(25)9-16/h4-9,12H,10-11H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXLOWLEBNSVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC(=C(C=C5)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The chloro, fluoro, and methyl groups are introduced through selective halogenation and alkylation reactions.
Addition of Carbonitrile and Dioxide Groups: These functionalities are incorporated through nucleophilic substitution and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the benzothiazine ring to its corresponding sulfoxide or sulfone.
Reduction: Reduction of the carbonitrile group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development:
The compound exhibits characteristics that make it a candidate for drug development. Its structural features suggest potential activity against various biological targets:
- Enzyme Inhibition: Preliminary studies indicate that the compound may inhibit specific enzymes involved in disease pathways, offering a pathway for therapeutic intervention.
- Receptor Modulation: The ability of this compound to modulate receptor activity could lead to new treatments for conditions such as cancer or metabolic disorders.
Case Studies:
Recent research has focused on the synthesis and biological evaluation of similar compounds. For instance, derivatives with oxadiazole moieties have shown significant anti-cancer properties in vitro, suggesting that modifications to the existing structure could enhance efficacy against tumors .
Materials Science
Synthesis of Advanced Materials:
N-(3-chloro-4-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can be utilized in the development of advanced materials with tailored electronic or optical properties:
- Polymeric Composites: The compound can serve as a building block for polymers that exhibit enhanced thermal stability and conductivity.
- Nanomaterials: Its incorporation into nanostructures may yield materials with unique properties suitable for sensors or electronic devices.
Industrial Chemistry
Intermediate in Synthesis:
This compound can act as an intermediate in the production of agrochemicals and dyes. Its complex structure allows for various chemical modifications that can lead to the synthesis of other valuable compounds:
- Agrochemicals: The unique functional groups present can be exploited to create pesticides or herbicides with improved efficacy and reduced environmental impact.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of specific receptors, altering cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Molecular Networking and Dereplication
Mass spectrometry-based molecular networking () could cluster the target compound with other pyrimidoindoles based on fragmentation patterns. A high cosine score (>0.8) would indicate structural similarity to compounds like those in and , whereas a low score (<0.5) would differentiate it from unrelated scaffolds (e.g., phthalimides in ) .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a chloro-substituted aromatic ring and a pyrimidoindole moiety, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 385.87 g/mol.
Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-{8-methyl... exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
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Mechanism of Action :
- Inhibition of Kinases : Many studies suggest that the compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways.
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Case Studies :
- A study conducted on breast cancer cell lines demonstrated that the compound reduced cell viability by up to 70% at certain concentrations over 48 hours .
- Another investigation into its effects on prostate cancer cells indicated a significant reduction in tumor growth in xenograft models when treated with this compound .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various pathogens.
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Spectrum of Activity :
- Effective against Gram-positive and Gram-negative bacteria.
- Exhibits antifungal activity against certain strains of fungi.
- Research Findings :
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Mechanism :
- The compound appears to modulate oxidative stress responses and reduce neuroinflammation.
- Experimental Evidence :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
